molecular formula C12H8N2OS B7785761 2-thiophen-2-yl-1H-quinazolin-4-one

2-thiophen-2-yl-1H-quinazolin-4-one

Cat. No.: B7785761
M. Wt: 228.27 g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-1H-quinazolin-4-one is a quinazolinone derivative featuring a thiophene ring at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-thiophen-2-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4C₃H₄N₂ + C(O)Cl₂ → (C₃H₃N₂)₂CO + 2[C₃H₃N₂H₂]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes various types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamation: It can convert amines into carbamates.

    Urea Formation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

Common reagents and conditions used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.

    Bioconjugation: It is used in the modification of biomolecules for research purposes.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amides, esters, and other derivatives. The molecular targets and pathways involved include the carboxyl group of carboxylic acids and the nucleophilic groups of amines and alcohols .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 2-Thiophen-2-yl-1H-Quinazolin-4-one
Compound Name Substituents/Modifications Biological Activity Key References
This compound Thiophene at 2-position Under investigation
3-Alkyl-2-(triazolylmethylthio)-dihydroquinazolin-4-one Triazole-thioether at 2-position, alkyl at 3-position Antimicrobial, Anticancer
2-(Thiophen-2-yl)-3-(thiazolyl)-dihydroquinazolin-4-one Thiophene at 2-position, thiazole at 3-position Anti-tubercular
2-(Oxazolylmethylthio)-3-ethylquinazolin-4-one Oxazole-thioether at 2-position Not reported (structural focus)
2-Thioxobenzo[g]quinazoline Thioamide group at 2-position Antioxidant

Physicochemical Properties

  • Molecular Weight and Solubility :
    • This compound: Lower molecular weight (~258 g/mol) compared to oxazole (411.9 g/mol) and triazole derivatives, likely improving membrane permeability .
    • Thioether and triazole groups enhance solubility in polar solvents, while thiophene contributes to lipophilicity .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-thiophen-2-yl-1H-quinazolin-4-one be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with a quinazolinone core (e.g., 2-chloromethyl-3-aryl-quinazolin-4(3H)-one) and react it with thiophene derivatives (e.g., thiophene-2-carbaldehyde) under controlled conditions. Use anhydrous zinc chloride as a catalyst for condensation .
  • Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (150–170°C) to enhance reaction kinetics. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography or recrystallization. Characterize purity using melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the quinazolinone core and thiophene ring. Coupling constants in 1H^1H-NMR help identify stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm1^{-1}) .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (thiophene sulfur) for nucleophilic attack prediction .

Q. What are the standard protocols for initial biological activity screening?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Dose-response curves : Use logarithmic concentrations (1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent quinazolinone derivatives?

  • Methodological Answer :

  • Modification Sites : Introduce substituents at the quinazolinone C-3 or thiophene C-5 positions. For example, electron-withdrawing groups (e.g., -NO2_2) enhance anticancer activity by increasing electrophilicity .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or oxazole to modulate solubility and target affinity. Compare activity via molecular docking (e.g., AutoDock Vina) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For poor diffraction, employ synchrotron radiation .
  • Refinement : Apply SHELXL for structure solution. Address disorder in thiophene rings using PART and SUMP instructions .

Q. How to resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled humidity/temperature. Use USP-class solubility apparatus for consistency .
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS .

Q. What novel synthetic routes can improve stereoselectivity in quinazolinone-thiophene hybrids?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C–S bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining stereochemical integrity .

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